5-Methyl-2-propyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
5-METHYL-2-PROPYL-PYRAZOL-3-OL is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by a five-membered ring containing two adjacent nitrogen atoms, exhibits unique chemical properties that make it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-PROPYL-PYRAZOL-3-OL typically involves the cyclization of acetylenic ketones with hydrazine derivatives. One common method is the reaction of methylhydrazine with acetylenic ketones in ethanol, which yields regioisomeric pyrazoles . Another approach involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a [3+2] cycloaddition with terminal alkynes .
Industrial Production Methods
Industrial production of 5-METHYL-2-PROPYL-PYRAZOL-3-OL often employs scalable and efficient synthetic routes. One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride under mild conditions, followed by in situ oxidation with bromine, are commonly used . Alternatively, heating pyrazolines in dimethyl sulfoxide (DMSO) under oxygen provides a more benign oxidation protocol .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-2-PROPYL-PYRAZOL-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Bromine or oxygen in DMSO.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Aryl halides in the presence of copper powder and a base such as potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-METHYL-2-PROPYL-PYRAZOL-3-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-METHYL-2-PROPYL-PYRAZOL-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as a weak base or acid, depending on the nature of its substituent groups . Its tautomeric and conformational preferences influence its reactivity and biological activities .
Comparison with Similar Compounds
Similar Compounds
3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE: Known for its antioxidant properties.
5-AMINO-PYRAZOLES: Potent reagents in organic and medicinal chemistry.
Uniqueness
5-METHYL-2-PROPYL-PYRAZOL-3-OL stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Biological Activity
5-Methyl-2-propyl-1,2-dihydro-3H-pyrazol-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.
Molecular Structure:
- IUPAC Name: this compound
- CAS Number: 63779-49-7
- Molecular Formula: C8H12N2O
- Molecular Weight: 168.20 g/mol
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolones exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, showing notable inhibition zones in disc diffusion assays.
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 18 |
Pseudomonas aeruginosa | 12 |
This data suggests that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in infection control.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. A study reported the compound's efficacy against human breast cancer (MCF7) and lung cancer (A549) cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF7 | 25.4 |
A549 | 30.1 |
These results indicate that the compound induces cytotoxic effects in a dose-dependent manner, highlighting its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. Research has shown that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
The proposed mechanism of action for this compound involves the inhibition of specific enzymes and pathways associated with inflammation and cancer progression. For instance, it may inhibit the NF-kB signaling pathway, which is crucial for the expression of various inflammatory mediators.
Study on Anticancer Properties
A recent study evaluated the effects of this compound on MCF7 cells. The researchers found that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Key Findings:
- Increased caspase-3 activity by 45% compared to control.
- DNA fragmentation indicative of apoptosis was observed at concentrations above 20 µM.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of the compound against multi-drug resistant strains. The results revealed that it not only inhibited growth but also reduced biofilm formation in Staphylococcus aureus.
Key Findings:
- Biofilm formation decreased by 60% at a concentration of 50 µg/mL.
Properties
CAS No. |
63779-49-7 |
---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5-methyl-2-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C7H12N2O/c1-3-4-9-7(10)5-6(2)8-9/h5,8H,3-4H2,1-2H3 |
InChI Key |
UEPMZLJERNRZTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C=C(N1)C |
Origin of Product |
United States |
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